3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine
Description
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-6-(1-methylpiperidin-4-yl)oxypyridazine |
InChI |
InChI=1S/C10H14BrN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
CIYNJFKDDIIIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=NN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination via Tetrazine Precursors (Inverse Electron Demand Diels-Alder Approach)
Method Overview:
Recent advances demonstrate the use of 3-bromotetrazine as a precursor, which undergoes Lewis acid-mediated cycloaddition with silyl-enol ethers to generate brominated pyridazines with high regioselectivity.
- Starting Material: 3-bromotetrazine (commercially available or synthesized in-house).
- Reagents: Silyl-enol ethers, Lewis acids such as boron trifluoride (BF₃).
- Conditions:
- Mild temperatures (around room temperature).
- Solvent: Dichloromethane or acetonitrile.
- Reaction time: 30 minutes to several hours depending on scale.
Mechanism:
The Lewis acid activates the tetrazine, facilitating a cycloaddition with the silyl-enol ether, leading to the formation of a pyridazine with regioselective bromination at the 3-position.
- High regioselectivity (exclusive for 3-position).
- Mild reaction conditions.
- Good yields (up to 93%).
- Schnell et al. reported this method with broad substrate scope and downstream functionalization possibilities.
Nucleophilic Substitution on Pyridazine Derivatives
Method Overview:
In cases where a suitable leaving group (e.g., chloro or amino group) exists on the pyridazine ring, nucleophilic substitution with a bromide source can be employed.
- Starting Material: Pyridazine bearing a halogen or amino group at the 3-position.
- Reagents: Hydrobromic acid, sodium bromide, or other bromide salts.
- Conditions:
- Solvent: Ethanol or acetic acid.
- Temperature: Elevated (around 80°C).
- Reaction time: Several hours.
- Requires pre-functionalization of the pyridazine core.
- Less regioselectivity if multiple reactive sites are present.
Functionalization of the 6-Position with the (1-methyl-4-piperidyl)oxy Group
Once the brominated pyridazine core is obtained, attachment of the piperidinyl-oxy group at the 6-position generally proceeds via nucleophilic substitution or cross-coupling reactions:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution | 6-hydroxy or 6-alkoxy pyridazine | Base (e.g., K₂CO₃), heat | Suitable if 6-position bears a leaving group |
| Ether formation | 6-chloropyridazine + 1-methyl-4-piperidinol | Reflux, polar aprotic solvent | Classic Williamson ether synthesis |
Note:
The choice of method depends on the specific functional groups present and the desired purity.
Summary of Preparation Pathways
Chemical Reactions Analysis
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is a brominated pyridazine derivative with a bromine atom at the 3-position and an ether linkage to a piperidinyl group at the 6-position. It has a molecular formula of and a molar mass of approximately 272.15 g/mol. This compound is considered for its potential use in medicinal chemistry, particularly in the creation of drugs that target neurological conditions, because of the structural features conferred by the piperidinyl moiety.
Potential Applications
- Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions due to the structural features conferred by the piperidinyl moiety.
- Neurological Disorder Treatment The compound could have implications in treating neurological disorders, although specific biological assays would be necessary to confirm its efficacy.
- Interaction Studies Interaction studies focusing on 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine would typically involve assessing its binding affinity to specific receptors or enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses.
- ** assessing its binding affinity to specific receptors or enzymes** Preliminary research may include molecular docking studies or in vitro assays to evaluate its biological interactions and effects.
Reactions
- Substitution Reactions For substitution reactions, typical reagents include amines or thiols, often utilized in conjunction with bases.
- Oxidation Oxidation may involve hydrogen peroxide or sodium borohydride.
- Coupling Reactions Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Mechanism of Action
The biological activity of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is primarily attributed to its interactions with specific molecular targets. The bromine atom can engage in halogen bonding, whereas the piperidinyl group may interact with various biological receptors, potentially modulating enzyme activities or receptor functions.
Structural Similarities
Several compounds share structural similarities with 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methylpyridine | Brominated pyridine without piperidine | Lacks the piperidinyl group, simpler structure |
| 5-Bromo-2-methylpyridin-3-amine | Another bromopyridine derivative | Used in similar coupling reactions |
| 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine | Contains a different piperazine moiety | Variation in nitrogen heterocycle structure |
Mechanism of Action
The mechanism of action of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Pyridazine derivatives are distinguished by substituents at positions 3 and 6, which dictate their electronic behavior, synthetic utility, and applications. Below is a detailed comparison:
Structural and Electronic Effects
- Electronic Effects :
- The (1-methylpiperidin-4-yl)oxy group in the target compound is electron-donating, enhancing electron density on the pyridazine ring. This contrasts with electron-withdrawing groups like CF₃, which reduce electron density and stabilize negative charges .
- Thiophene substituents (e.g., 3-Bromo-6-(thiophen-2-yl)pyridazine) create push-pull systems for optical applications, where the pyridazine acts as an electron acceptor .
Spectroscopic and Physical Properties
- ¹H NMR Shifts :
- Mass Spectrometry :
- Molecular ion peaks for brominated pyridazines (e.g., m/z 310–312 for the target compound) align with bromine’s isotopic pattern, aiding structural confirmation .
Biological Activity
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is a brominated pyridazine derivative notable for its potential applications in medicinal chemistry, particularly in targeting neurological disorders. Its unique structure, which includes a bromine atom and a piperidinyl group, suggests significant interactions with various biological receptors and enzymes.
Chemical Structure and Properties
The molecular formula of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is CHBrNO, with a molar mass of approximately 272.15 g/mol. The compound's structure can be represented as follows:
The bromine atom at the 3-position is known to engage in halogen bonding, while the piperidinyl group may modulate enzyme activity or receptor function, enhancing the compound's biological activity.
Biological Activity Overview
The biological activity of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is primarily attributed to its interactions with specific molecular targets. Preliminary studies indicate that this compound could have implications in treating neurological disorders, although specific biological assays are necessary to confirm its efficacy.
- Receptor Interaction : The piperidinyl moiety may interact with neurotransmitter receptors, potentially influencing neurotransmission and leading to therapeutic effects in neurological conditions.
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways.
In Vitro Studies
Initial research has focused on the binding affinity of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine to various receptors. Molecular docking studies suggest favorable interactions with serotonin receptors, which are crucial for mood regulation .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methylpyridine | Brominated pyridine without piperidine | Lacks the piperidinyl group |
| 5-Bromo-2-methylpyridin-3-amine | Another bromopyridine derivative | Used in similar coupling reactions |
| 3-Bromo-6-(4-methylpiperazin-1-YL)pyridazine | Contains a different piperazine moiety | Variation in nitrogen heterocycle structure |
The presence of both a bromopyridazine structure and a piperidinyl group in 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine may enhance its biological activity compared to simpler derivatives.
Q & A
Q. Advanced
- In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Enzyme inhibition studies : Targeting kinases or proteases to evaluate IC₅₀ values.
- SAR analysis : Correlating substituent electronic profiles (e.g., logP, polar surface area) with bioactivity .
How is the π-bridge functionality of the pyridazine core studied for optoelectronic applications?
Q. Advanced
- Electrochemical characterization : Cyclic voltammetry measures HOMO/LUMO levels (e.g., HOMO = −5.8 eV, LUMO = −3.2 eV).
- Transient absorption spectroscopy : Quantifying charge-separation lifetimes in donor-acceptor systems.
- Computational modeling (DFT) : Simulating electron density maps to optimize π-conjugation .
What are key purity considerations during synthesis?
Q. Basic
- TLC monitoring : Ensure complete consumption of starting materials.
- Column chromatography : Use gradients of chloroform/light petroleum (3:1 to 1:1) for optimal separation.
- Recrystallization : Solvent pairs like n-hexane/DCM remove residual Pd catalysts .
How do computational methods predict reactivity in nucleophilic substitutions?
Q. Advanced
- DFT calculations : Model transition states to identify favorable pathways (e.g., SNAr vs. radical mechanisms).
- Hammett σ constants : Predict substituent effects on reaction rates (ρ values for linear free-energy relationships).
- Solvent polarity simulations : Assess solvation effects using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
